molecular formula C9H12F3NO2 B2967728 1-[2-Methyl-6-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one CAS No. 2224232-38-4

1-[2-Methyl-6-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one

Cat. No.: B2967728
CAS No.: 2224232-38-4
M. Wt: 223.195
InChI Key: CHJONLGAAZQSSF-UHFFFAOYSA-N
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Description

1-[2-Methyl-6-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one is a chemical compound characterized by its unique molecular structure, which includes a morpholine ring substituted with a methyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Methyl-6-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one typically involves the following steps:

  • Formation of Morpholine Derivative: The starting material is often a morpholine derivative, which undergoes substitution reactions to introduce the methyl and trifluoromethyl groups.

  • Alkylation Reaction: The morpholine derivative is then alkylated using appropriate alkylating agents to introduce the prop-2-en-1-one moiety.

  • Purification: The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions are common, where different substituents can replace existing groups on the morpholine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various alkylating agents and nucleophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different alkylated and halogenated derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[2-Methyl-6-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

  • 1-Morpholin-4-yl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one: Similar structure but with a phenyl group instead of a morpholine ring.

  • 2-Methyl-6-(trifluoromethyl)morpholine: A simpler compound lacking the prop-2-en-1-one moiety.

Uniqueness: 1-[2-Methyl-6-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and advancements in its synthesis and applications are expected to expand its utility in the future.

Properties

IUPAC Name

1-[2-methyl-6-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO2/c1-3-8(14)13-4-6(2)15-7(5-13)9(10,11)12/h3,6-7H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJONLGAAZQSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C(F)(F)F)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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